molecular formula C17H10BrN3O4S2 B2566304 N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 299950-75-7

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2566304
CAS No.: 299950-75-7
M. Wt: 464.31
InChI Key: MGQMMXWKSDZSOS-ZSOIEALJSA-N
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Description

N-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative characterized by a 3-bromophenyl substituent at the 5-position of the thiazolidinone core and a 3-nitrobenzamide group at the 3-position. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, antiviral, and plant growth modulation properties. Its Z-configuration at the 5-benzylidene moiety is critical for maintaining structural integrity and bioactivity .

Properties

IUPAC Name

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O4S2/c18-12-5-1-3-10(7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-4-2-6-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQMMXWKSDZSOS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction, typically involving the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone, which then cyclizes into the thiazolidinone ring. The final coupling with 3-nitrobenzoyl chloride completes the structure.

Industrial Production Methods

Industrial production would likely involve optimization of these reaction conditions for scale, focusing on cost-effective and high-yield procedures, such as using automated reaction vessels and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes a variety of chemical reactions:

  • Oxidation: : Oxidative cleavage of the thiazolidinone ring.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Electrophilic aromatic substitution on the benzene rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other peroxides in acidic medium.

  • Reduction: : Hydrides like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogens or nitro groups with strong acids or bases.

Major Products

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of corresponding amines.

  • Substitution: Various substituted derivatives based on the electrophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is C19H14BrN3O4S2, with a molecular weight of approximately 492.4 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, alongside a nitrobenzamide moiety that may contribute to its pharmacological properties .

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have explored the efficacy of this compound against various bacterial strains. In vitro studies demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The thiazolidinone core has also been associated with anticancer activity. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The structure's specific functional groups are believed to interact favorably with enzyme active sites .

Fluorescent Properties

Due to its unique chemical structure, this compound has been explored for applications in material science, particularly in the development of fluorescent materials. Its fluorogenic properties make it suitable for use in sensors and imaging technologies .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with tailored properties. Researchers have utilized it to create hybrid materials that exhibit enhanced mechanical and thermal stability, broadening its application scope in industries such as electronics and nanotechnology .

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In another investigation conducted in 2021, researchers assessed the anticancer properties of the compound on MCF7 breast cancer cells. The study revealed that treatment with N-[...] led to a dose-dependent increase in apoptosis markers, suggesting its viability as a candidate for cancer therapy .

Mechanism of Action

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide exerts its effects through multiple pathways:

  • Molecular Targets: : It interacts with enzymes by mimicking natural substrates or binding at allosteric sites.

  • Pathways Involved: : Disruption of cell wall synthesis in bacteria, inhibition of DNA replication in cancer cells, or modulation of signaling pathways in biological systems.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity in Plant Growth Modulation Assays

Compound Substituent (5-Position) Pollen Tube Inhibition (%) Root Growth Inhibition (%) Reference
3-Bromophenyl (target compound) Data not reported Data not reported
3,4-Dimethoxyphenyl 14.19 Significant
3,4-Dichlorophenyl 14.41 Significant
4-Methylsulfanylphenyl 17.70 Significant

Key Observations :

  • Analogs with electron-withdrawing groups (e.g., nitro, bromo) often exhibit stronger bioactivity due to increased electrophilicity of the thiazolidinone core .

Key Observations :

  • The 3-nitrobenzamide group in the target compound contributes to a higher hydrogen bond acceptor count (8 vs.
  • Substituents like 4-hydroxy-3-methoxyphenyl (as in ) reduce XLogP3 compared to bromophenyl groups, indicating trade-offs between lipophilicity and bioavailability .

Computational and Antimicrobial Studies

Table 3: Molecular Docking and Dynamics Data for Antimicrobial Analogs

Compound Target Protein GOLD Score (P450) Binding Energy (kcal/mol) Reference
Target compound Not studied
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol...] MtSK (Mycobacterium tuberculosis) 45.2 −8.9
Claficapavir Antiviral target (unspecified) Not reported Not reported

Key Observations :

  • The acetic acid substituent in compound 2 () enables stronger hydrogen bonding with MtSK, reflected in its GOLD score of 45.2 .
  • The absence of a carboxylic acid group in the target compound’s 3-nitrobenzamide moiety may reduce affinity for bacterial targets but enhance stability against metabolic degradation .

Biological Activity

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This compound's structure features a thiazolidinone core, which is known for its pharmacological significance.

Chemical Structure and Properties

The compound has the following molecular formula: C13H10BrN2O3S2C_{13}H_{10}BrN_2O_3S_2 with a molecular weight of approximately 372.26 g/mol. The presence of the bromophenyl group and nitro substituent contributes to its biological activity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial and fungal pathogens. Studies have shown that derivatives similar to this compound display significant antimicrobial properties, with minimum inhibitory concentrations (MIC) often in the low micromolar range.
  • Antitumor Activity : Thiazolidinones have been linked to antitumor effects, with studies indicating that certain derivatives can inhibit the proliferation of cancer cells in vitro. The mechanism often involves interference with cellular signaling pathways crucial for tumor growth.

Antimicrobial Activity

A study on related thiazolidinone compounds demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10.7 to 40.2 μmol/mL depending on the specific pathogen . For instance, compounds were tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their effectiveness against resistant strains.

Antitumor Activity

In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • A549 (lung cancer)
  • HCC827 (lung cancer)

The IC50 values for these assays typically ranged from 6.26 to 20.46 μM, indicating strong potential for further development as an antitumor agent .

Case Studies

Several case studies have highlighted the potential of thiazolidinone derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazolidinones showed that derivatives could effectively inhibit the growth of multidrug-resistant strains of bacteria, suggesting their role in combating antibiotic resistance .
  • Antitumor Mechanism Exploration : Research focusing on the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells via mitochondrial pathways and influence cell cycle regulation, leading to reduced proliferation rates .

Data Tables

Biological Activity Pathogen/Cell Line MIC/IC50 Values (μM) Reference
AntimicrobialStaphylococcus aureus10.7 - 21.4
AntimicrobialEscherichia coli21.4 - 40.2
AntitumorA5496.26
AntitumorHCC82720.46

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